Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of multiple functional groups, including piperazine rings, amide linkages, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of Intermediate Piperazine Derivatives: The initial step involves the reaction of piperazine with appropriate reagents to introduce the desired functional groups.
Amidation and Esterification: The intermediate compounds undergo amidation and esterification reactions to form the final product. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the multi-step synthesis in a controlled environment.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular functions.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Modulating Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Aminoethylpiperazine: A derivative of piperazine with similar structural features but different functional groups.
Indole Derivatives: Compounds containing the indole nucleus with diverse biological activities.
Properties
IUPAC Name |
ethyl 4-[2-[2-[2-(4-methylanilino)-2-oxoethyl]-3-oxopiperazin-1-yl]-2-oxoethyl]piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O5/c1-3-32-22(31)26-12-10-25(11-13-26)15-20(29)27-9-8-23-21(30)18(27)14-19(28)24-17-6-4-16(2)5-7-17/h4-7,18H,3,8-15H2,1-2H3,(H,23,30)(H,24,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSKMQLGATWRRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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